molecular formula C11H7F3N2O3 B12615752 Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate CAS No. 885271-85-2

Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate

Cat. No.: B12615752
CAS No.: 885271-85-2
M. Wt: 272.18 g/mol
InChI Key: RSXSUESFAJXVSG-UHFFFAOYSA-N
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Description

Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure containing nitrogen atoms

Preparation Methods

The synthesis of Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Ring: The initial step involves the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound, such as diethyl oxalate, to form the quinoxaline ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives, such as:

    Methyl 3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate: This compound has a similar bicyclic structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.

    N-carbamoyl-3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxamide:

The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

885271-85-2

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.18 g/mol

IUPAC Name

methyl 3-oxo-7-(trifluoromethyl)-4H-quinoxaline-2-carboxylate

InChI

InChI=1S/C11H7F3N2O3/c1-19-10(18)8-9(17)16-6-3-2-5(11(12,13)14)4-7(6)15-8/h2-4H,1H3,(H,16,17)

InChI Key

RSXSUESFAJXVSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2)C(F)(F)F)NC1=O

Origin of Product

United States

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